N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-18(8-9-28(23,24)14-4-2-1-3-5-14)21-19-20-15(11-27-19)13-6-7-16-17(10-13)26-12-25-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQOIGNOOUMIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea.
Coupling of the benzo[d][1,3]dioxole and thiazole rings: This can be done using palladium-catalyzed cross-coupling reactions.
Introduction of the phenylsulfonyl group: This is typically achieved through sulfonylation reactions using sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics, particularly in the development of organic semiconductors.
Biological Research: The compound is used to study the regulation of cell cycle and apoptosis, particularly through the activation of p53 pathways.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with cellular proteins and enzymes. In cancer cells, the compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. This is achieved through the modulation of mitochondrial proteins such as Bcl-2 and Bax, resulting in the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
Similar compounds to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide include:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound also features a benzo[d]thiazol-2-yl group and exhibits anti-cancer activity.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another compound with a benzo[d]thiazol-2-yl group, known for its cytotoxicity against various cancer cell lines.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Thiazole ring : Associated with various pharmacological effects.
- Phenylsulfonyl group : Enhances solubility and biological activity.
The molecular formula is , with a molecular weight of approximately 302.34 g/mol.
Research indicates that this compound exhibits significant anticancer properties through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, specifically in the MCF-7 breast cancer cell line.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Biological Activity | Target Cells/Organisms | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 4.36 | |
| Antimicrobial | Various bacteria | 31.25 | |
| Cytotoxicity | Bel-7402 (liver cancer) | 5.12 |
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Effects :
- Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. It exhibited significant inhibitory activity against Mycobacterium bovis with a minimum inhibitory concentration (MIC) of 31.25 µg/mL, suggesting its potential use in treating infections caused by resistant bacteria .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
- Thiazole Ring Synthesis : Can be synthesized via Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Coupling Reactions : The final product is obtained by coupling the benzodioxole and thiazole rings using palladium-catalyzed cross-coupling techniques.
Q & A
Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, and how can reaction yields be improved?
The synthesis typically involves coupling a substituted thiazole amine with a sulfonylpropanamide precursor. For example, similar compounds are synthesized by reacting 2-amino-5-arylthiazoles with chloroacetyl chloride in dioxane under triethylamine catalysis, followed by recrystallization from ethanol-DMF mixtures to improve purity . Yield optimization may require controlled dropwise addition of reagents, inert atmospheres to prevent side reactions, and column chromatography for intermediates (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
1H/13C NMR is essential for verifying the thiazole ring protons (δ 7.2–8.1 ppm) and sulfonyl group integration (e.g., SO2Ph protons at δ 7.4–7.9 ppm). IR spectroscopy confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C20H17N3O5S2) with <2 ppm error .
Q. How can researchers assess the purity of intermediates during synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Purity thresholds >95% are achievable via recrystallization (ethanol-DMF) or preparative TLC .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., GOLD software) using a genetic algorithm can model interactions with targets like kinases or receptors. Key steps include:
Q. How do structural modifications (e.g., substituents on the phenylsulfonyl group) influence bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF3) on the phenylsulfonyl moiety enhance binding to inflammatory targets like SLC15A4. Replacements with bulky groups (e.g., tert-butyl) may reduce solubility but improve metabolic stability . Comparative assays (e.g., IC50 in THP-1 cells) quantify these effects .
Q. What experimental designs resolve contradictions in reported bioactivity data?
Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions. Use standardized protocols :
Q. How can researchers evaluate the compound’s potential for neurogenesis or anti-cancer activity?
In vitro models :
- Hippocampal neurogenesis : Primary rat neurons treated with 1–10 µM compound; assess dendritic complexity via MAP2 immunostaining .
- Anti-cancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Synergistic studies with paclitaxel may reveal enhanced apoptosis .
Q. What strategies mitigate off-target effects in preclinical studies?
Chemoproteomics (e.g., activity-based protein profiling) identifies unintended targets. For example, photoaffinity probes with diazirine tags (e.g., FFF-29 analogs) can map interactomes in live cells . Dose-response curves and kinome-wide screening (e.g., Eurofins KinaseProfiler) further refine specificity .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| 1H NMR (500 MHz) | δ 8.05 (s, 1H, thiazole-H), δ 6.85–7.40 (m, 8H, aromatic) | |
| 13C NMR | δ 167.2 (C=O), δ 155.1 (thiazole-C2) | |
| IR | 1675 cm⁻¹ (C=O), 1340/1155 cm⁻¹ (S=O) |
Table 2. Bioactivity Assay Conditions
| Assay Type | Cell Line/Model | Concentration Range | Positive Control | Reference |
|---|---|---|---|---|
| Cytotoxicity | HepG2 | 0.1–100 µM | Doxorubicin | |
| Anti-inflammatory | RAW 264.7 | 1–50 µM | Dexamethasone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
